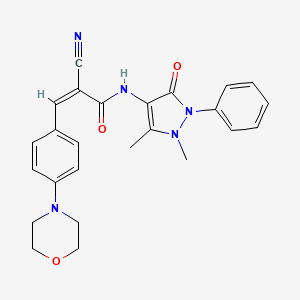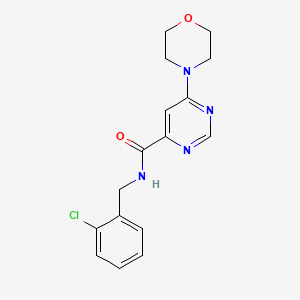![molecular formula C13H15N3O B2376897 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2200542-28-3](/img/structure/B2376897.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” is a chemical compound that contains a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a heterocyclic compound with a bicyclic structure, containing two nitrogen atoms. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” likely involves a quinoxaline core with a pyrrolidine ring attached via an oxygen atom. The pyrrolidine ring is likely to contribute to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Metal-free C3-alkoxycarbonylation of Quinoxalines
A facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates has been reported. This method, involving metal- and base-free conditions, is notable for its simplicity and efficiency in synthesizing key structural motifs prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline N,N-dioxide and derivatives demonstrate promising antimicrobial activity against bacterial and yeast strains. These compounds, including 2-methylquinoxaline-1,4-dioxide and others, showcase potential as new drugs for antimicrobial chemotherapy, highlighting the structural versatility of quinoxalines in medicinal chemistry (Vieira et al., 2014).
Green Synthesis of Quinoxaline Derivatives
The green synthesis of quinoxaline, oxazine, thiazine, and dioxin derivatives underlines the environmental and pharmacological significance of these compounds. Utilizing water as a solvent and ultrasound irradiation, this approach emphasizes sustainable methods in synthesizing compounds with wide-ranging biological activities and applications in solar cells, dyes, and organic semiconductors (Mishra et al., 2019).
Pesticidal Activities of Quinoxalines
Quinoxaline derivatives exhibit herbicidal, fungicidal, and insecticidal activities, with certain compounds showing potent broad-spectrum fungicidal activity against plant pathogens. This research underscores the role of quinoxaline derivatives in developing new pesticides and pharmaceuticals (Liu et al., 2020).
Fluorescent Quinoxalinylium Derivatives
The synthesis of a new fluorescent quinoxalinylium derivative demonstrates the potential of quinoxalines as fluorophores. This compound, derived from the Cu(II)-mediated reaction of a Schiff base, exhibits promising fluorescence properties, suggesting applications in bioimaging and molecular probes (Koner & Ray, 2008).
Zukünftige Richtungen
The future directions for research on “2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” could include exploring its potential biological activities, given the known activities of compounds containing pyrrolidine and quinoxaline . Further studies could also investigate its synthesis and chemical properties.
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKFJKWTQQSRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2376822.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2376837.png)